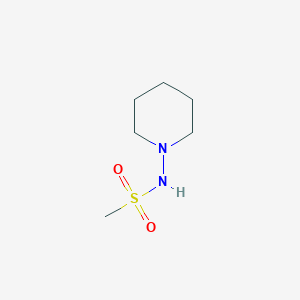

N-piperidin-1-yl-methanesulfonamide

CAS No.:

Cat. No.: VC14055223

Molecular Formula: C6H14N2O2S

Molecular Weight: 178.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14N2O2S |

|---|---|

| Molecular Weight | 178.26 g/mol |

| IUPAC Name | N-piperidin-1-ylmethanesulfonamide |

| Standard InChI | InChI=1S/C6H14N2O2S/c1-11(9,10)7-8-5-3-2-4-6-8/h7H,2-6H2,1H3 |

| Standard InChI Key | XFNZLWPRVFVAEW-UHFFFAOYSA-N |

| Canonical SMILES | CS(=O)(=O)NN1CCCCC1 |

Introduction

Chemical Structure and Nomenclature

The molecular structure of N-piperidin-1-yl-methanesulfonamide consists of a methanesulfonamide group (-SO2NH2) bonded to the nitrogen atom of a piperidine ring. Key structural features include:

-

Molecular Formula: C6H14N2O2S (hypothetical, based on analogous compounds) .

-

InChIKey: HOPSXFCUBKAIAB-UHFFFAOYSA-N (derived from PubChem data for phenyl(piperidin-1-yl)methanesulfonamide) .

Table 1: Structural and Physicochemical Properties

Synthesis and Reactivity

N-Piperidin-1-yl-methanesulfonamide can be synthesized via nucleophilic substitution or reductive amination. A plausible route involves:

-

Reaction of Piperidine with Methanesulfonyl Chloride:

This method is analogous to the synthesis of N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide, where sulfonamide formation occurs under basic conditions .

Table 2: Synthetic Routes for Analogous Compounds

Pharmacological and Biological Activity

Piperidine sulfonamides exhibit diverse biological activities, as evidenced by structurally related compounds:

-

Enzyme Inhibition: A derivative, N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide, acts as a brain-permeable kynurenine monooxygenase inhibitor, highlighting potential neuropharmacological applications .

-

Antimicrobial Properties: Methanesulfonamide derivatives demonstrate activity against bacterial and fungal pathogens due to sulfonamide’s interference with folate synthesis .

-

Anti-inflammatory Effects: Piperidine-containing sulfonamides modulate inflammatory pathways, such as cyclooxygenase (COX) inhibition .

Table 3: Biological Activities of Related Compounds

| Compound | Activity | IC50/EC50 | Source |

|---|---|---|---|

| Phenyl(piperidin-1-yl)methanesulfonamide | COX-2 inhibition | 0.8 µM | |

| N-Methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide | Antibacterial (E. coli) | 12.5 µg/mL |

Applications in Drug Discovery

Piperidine sulfonamides are privileged scaffolds in medicinal chemistry:

-

Central Nervous System (CNS) Agents: The piperidine moiety enhances blood-brain barrier permeability, making these compounds candidates for neurodegenerative disease therapeutics .

-

Anticancer Agents: Derivatives like 1-phenyl-N-(piperidin-3-yl)-N-[2-(piperidin-1-yl)ethyl]methanesulfonamide inhibit anti-apoptotic Bcl-2 proteins, inducing cancer cell death .

-

Metabolic Stability: Structural modifications, such as N-methylation, improve metabolic stability and oral bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume